molecular formula C22H18N2O2 B5759205 4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5759205
M. Wt: 342.4 g/mol
InChI Key: OUIXDUHUTQYABI-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoxazole ring fused with a benzamide structure, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reaction: The next step involves the introduction of the 3-methylphenyl group through a substitution reaction. This can be done using a Friedel-Crafts alkylation reaction where the benzoxazole ring is treated with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide: The final step involves the formation of the benzamide structure. This can be achieved by reacting the substituted benzoxazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the benzoxazole and benzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14-6-8-16(9-7-14)21(25)23-18-10-11-20-19(13-18)24-22(26-20)17-5-3-4-15(2)12-17/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIXDUHUTQYABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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